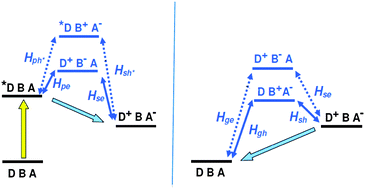On the effect of the nature of the bridge on oxidative or reductive photoinduced electron transfer in donor–bridge–acceptor systems
Physical Chemistry Chemical Physics Pub Date: 2013-11-07 DOI: 10.1039/C3CP53992J
Abstract
Photoinduced electron transfer is a topical issue in chemistry. In multicomponent donor–bridge–acceptor systems, electron transfer is usually discussed within the frame of superexchange theory, which takes into account electronic coupling mediated by virtual states involving bridge orbitals. However, the schematization used for superexchange in thermal electron transfer processes is not suitable to immediately understand some intriguing aspects of photoinduced charge separation and recombination processes, which are only uncovered by analyzing the virtual states involved in forward and backward excited-state electron transfer. In particular, for oxidative photoinduced electron transfer, a low-energy virtual state which cannot mediate the forward charge separation can efficiently mediate charge recombination via the hole-transfer superexchange route, whereas for reductive photoinduced electron transfer, a low-energy virtual state which cannot mediate the forward process can efficiently mediate charge recombination via electron-transfer superexchange. As a consequence, to obtain long-lived charge-separated states upon oxidative photoinduced electron transfer in donor–bridge–acceptor systems it is preferable to avoid easy-to-oxidize bridges, whereas easy-to-reduce bridges should better be avoided in reductive photoinduced charge separation. These considerations, exemplified by the analysis of some literature cases, can be useful hints for the design of long-lived charge-separated states.


Recommended Literature
- [1] Contents
- [2] 18-Electron Os(X)(CHR)(Cl)(CO)L2 (X=H, Cl): not octahedral and metastable?
- [3] Screening and identification strategy for 317 pesticides in fruits and vegetables by liquid chromatography-quadrupole time-of-flight high resolution mass spectrometry†
- [4] Intermolecular rhodium-catalyzed [2 + 2 + 2] carbocyclization reactions of 1,6-enynes with symmetrical and unsymmetrical alkynes†
- [5] Note on the estimation of nickel in nickel-steel
- [6] High performance photoanodic catalyst prepared from an active organic photovoltaic cell – high potential gain from visible light†
- [7] Rationally designed Escherichia colicytosine deaminase mutants with improved specificity towards the prodrug 5-fluorocytosine for potential gene therapy applications†
- [8] Sliding scales for the convenient titration of strong liquids by dilution and use of aliquot parts
- [9] Carbon capture from corn stover ethanol production via mature consolidated bioprocessing enables large negative biorefinery GHG emissions and fossil fuel-competitive economics†
- [10] Strategies for sensing neurotransmitters with responsive MRI contrast agents










